N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
Description
The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide features a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group at the 1-position. The triazole is linked via a carbonyl group to a piperidine ring, which is further functionalized with a 3-fluorobenzamide moiety at the 4-position. Key structural attributes include:
- Triazole core: Known for metabolic stability and hydrogen-bonding capabilities due to nitrogen-rich heterocyclic structure.
- 3-Fluorobenzamide group: Fluorine substitution may influence electronic properties and bioavailability.
While direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural motifs align with compounds in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., benzamide-based pesticides) .
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-10-16(2)12-20(11-15)29-14-21(26-27-29)23(31)28-8-6-19(7-9-28)25-22(30)17-4-3-5-18(24)13-17/h3-5,10-14,19H,6-9H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXFNFPQHKHXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24FN5O2, with a molecular weight of 421.476 g/mol. It contains a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN5O2 |
| Molecular Weight | 421.476 g/mol |
| CAS Number | 1251591-89-5 |
| Purity | ≥95% |
Biological Activities
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a variety of biological activities. These include:
- Anticancer Activity : Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Cholinesterase Inhibition : The triazole structure has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with key enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in pharmacology:
- A study demonstrated that similar triazole derivatives showed significant inhibition against AChE with IC50 values lower than traditional inhibitors like donepezil .
- Another research effort focused on synthesizing hybrid compounds incorporating the triazole ring to enhance bioactivity against cancer cells. These hybrids exhibited improved potency compared to their parent compounds .
Table 2: Comparative IC50 Values of Triazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 6.21 |
| N-(1-(1-(3,5-dimethylphenyl)-triazole) | 3.08 |
| Hybrid Compound A | 4.61 |
| Hybrid Compound B | 6.37 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is with a molecular weight of 417.5 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis and Derivatives
Research has shown that the synthesis of this compound can be achieved through various methods involving the reaction of triazole derivatives with piperidine and fluorobenzamide components. The synthesis process typically involves:
- Formation of the Triazole Ring : This is often done via the Huisgen cycloaddition reaction.
- Carbonylation : The introduction of carbonyl groups to enhance biological activity.
A detailed synthesis pathway can be found in studies focusing on similar triazole compounds, where modifications to the triazole structure have led to improved pharmacological profiles .
This compound exhibits several biological activities:
- Anticancer Properties : Compounds with triazole moieties have been studied for their potential to inhibit cancer cell proliferation. Research indicates that modifications at the triazole position can enhance selectivity towards cancer cells .
- Antimicrobial Activity : The presence of the triazole ring is associated with antimicrobial properties against a range of pathogens. Studies have demonstrated that derivatives of this compound can exhibit significant antibacterial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Table 1: Structural Comparison of Heterocyclic Cores and Substituents
Key Observations :
- Triazole vs.
- Aromatic Substituents : The 3,5-dimethylphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-fluorophenyl in pyrazolines or trifluoromethylphenyl in piperazine derivatives ). Dimethyl groups may enhance lipophilicity but reduce electronic effects compared to halogens.
- Fluorine Positioning : The 3-fluorobenzamide group in the target compound differs from 2,6-difluoro substitution in diflubenzuron , which is critical for pesticidal activity.
Key Observations :
- Synthetic Routes : The target compound may require triazole formation (e.g., Cu-catalyzed azide-alkyne cycloaddition) and amide coupling, analogous to Suzuki-Miyaura reactions in chromen-2-yl derivatives .
Q & A
What are the optimal synthetic routes for N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole core followed by piperidine and benzamide coupling. A general approach includes:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 3,5-dimethylphenyl azide and a propargyl precursor.
Piperidine Functionalization : Reacting the triazole with a piperidin-4-yl intermediate (e.g., via N-acylation using carbonyl chloride derivatives).
Benzamide Coupling : Amidation of the piperidine nitrogen with 3-fluorobenzoic acid derivatives, activated by carbodiimides (e.g., EDC/HOBt).
Key Parameters :
- Solvent choice (DMF or DCM) for solubility and reactivity .
- Base selection (e.g., K₂CO₃) to deprotonate intermediates and drive reactions .
- Purification via column chromatography or recrystallization to isolate high-purity products.
How can X-ray crystallography resolve structural ambiguities in this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:
Crystallization : Use vapor diffusion (e.g., ethanol/water mixtures) to grow suitable crystals.
Data Collection : Measure diffraction data at low temperature (e.g., 100 K) to reduce thermal motion.
Structure Solution : Employ direct methods (via SHELXS) or intrinsic phasing (SHELXT) .
Refinement : Iterative refinement with SHELXL, adjusting anisotropic displacement parameters and validating geometry using WinGX/ORTEP .
Example Data :
How can contradictory bioactivity data for triazole derivatives be resolved through structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Discrepancies in biological activity often arise from subtle structural variations. A systematic SAR approach includes:
Substituent Screening : Synthesize analogs with modified fluorophenyl, triazole, or piperidine groups .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
Computational Docking : Map interactions with target proteins (e.g., kinases) to identify critical binding motifs.
Meta-Analysis : Compare data across studies, accounting for variations in purity (>95% by HPLC) and stereochemical integrity .
Case Study : Fluorine substitution at the benzamide moiety enhances metabolic stability but may reduce solubility, requiring trade-off analysis .
What computational strategies integrate with experimental data to predict physicochemical properties?
Level: Advanced
Methodological Answer:
Hybrid computational-experimental workflows improve property prediction:
Quantum Mechanics (QM) : Calculate dipole moments and electrostatic potentials (e.g., Gaussian09) to assess solubility.
Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures (e.g., GROMACS).
ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions.
Validation : Cross-check predictions with experimental HPLC retention times and plasma protein binding assays.
Example : Fluorine atoms increase lipophilicity (logP ~2.5–3.0), validated via reverse-phase HPLC .
What challenges arise in resolving conformational flexibility of the piperidine-triazole backbone?
Level: Advanced
Methodological Answer:
The piperidine and triazole moieties exhibit conformational flexibility, complicating structural analysis. Strategies include:
Low-Temperature Crystallography : Stabilize dominant conformers at 100 K .
Nuclear Overhauser Effect (NOE) Spectroscopy : Detect proximal protons in solution-state NMR to identify preferred conformers.
Torsion Angle Analysis : Compare DFT-optimized geometries with crystallographic data to identify energy minima.
Data Interpretation :
- Chair vs. boat conformations in piperidine affect ligand-receptor docking .
- Anisotropic displacement parameters (ADPs) in XRD reveal dynamic disorder .
What safety protocols are essential for handling fluorinated benzamide derivatives?
Level: Basic
Methodological Answer:
Fluorinated compounds require stringent safety measures:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
Waste Disposal : Neutralize acidic/basic byproducts before disposal via certified agencies .
Emergency Response : Immediate rinsing with water for spills and antidote consultation (e.g., calcium gluconate for fluoride exposure).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
